molecular formula C15H18O4 B1195375 Methylripariochromene A CAS No. 20819-46-9

Methylripariochromene A

Cat. No. B1195375
CAS RN: 20819-46-9
M. Wt: 262.3 g/mol
InChI Key: AVQQLPJWGXTKFZ-UHFFFAOYSA-N
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Description

Methylripariochromene A is a natural product found in Orthosiphon aristatus and Ageratina riparia with data available.

Scientific Research Applications

Diuretic and Antihypertensive Properties

Methylripariochromene-A (MRC), isolated from Eupatorium riparium, has shown potential in diuretic and antihypertensive applications. A study by Wahyuono et al. (2018) demonstrated that MRC exhibits comparable diuretic effects to the clinically used drug furosemide. Additionally, the study indicated that MRC facilitates the excretion of minerals from the body, suggesting its utility in managing blood pressure and fluid balance (Wahyuono et al., 2018).

Potential in Antifungal Applications

Methylripariochromene A has also been identified for its antifungal properties. Research by Ratnayake et al. (2018) on Ageratina riparia, which contains methylripariochromene A, revealed its effectiveness against banana anthracnose disease caused by Colletotrichum musae. This suggests the potential of methylripariochromene A in agricultural applications, particularly as a natural fungicide alternative (Ratnayake et al., 2018).

properties

CAS RN

20819-46-9

Product Name

Methylripariochromene A

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

1-(7,8-dimethoxy-2,2-dimethylchromen-6-yl)ethanone

InChI

InChI=1S/C15H18O4/c1-9(16)11-8-10-6-7-15(2,3)19-12(10)14(18-5)13(11)17-4/h6-8H,1-5H3

InChI Key

AVQQLPJWGXTKFZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C2C(=C1)C=CC(O2)(C)C)OC)OC

Canonical SMILES

CC(=O)C1=C(C(=C2C(=C1)C=CC(O2)(C)C)OC)OC

Other CAS RN

20819-46-9

synonyms

methylripariochromene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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